molecular formula C18H22N4O3 B7574187 3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one

3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one

Cat. No. B7574187
M. Wt: 342.4 g/mol
InChI Key: GTEQABREVBQBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as PP-1 and has a molecular formula of C22H25N5O3. PP-1 is a small molecule inhibitor that has been found to have a variety of biological activities, making it a promising candidate for use in drug development.

Mechanism of Action

PP-1 inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to a downstream effect on cell signaling pathways. PP-1 has been found to have a high affinity for several kinases, making it an effective inhibitor.
Biochemical and Physiological Effects:
PP-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. PP-1 has also been found to have anti-inflammatory activity, making it a promising candidate for use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

PP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. PP-1 has also been extensively studied, making it a well-characterized compound. However, PP-1 also has limitations, including its specificity for certain kinases and potential off-target effects.

Future Directions

There are several future directions for research on PP-1. One potential area of research is the development of PP-1 analogs with improved specificity and potency. Another area of research is the use of PP-1 in combination with other anticancer drugs to enhance their efficacy. Additionally, PP-1 could be studied for its potential use in treating other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, PP-1 is a promising compound that has gained significant attention in scientific research. It has been found to have several biological activities, including anticancer and anti-inflammatory activity. PP-1 has several advantages for use in lab experiments, but also has limitations that need to be addressed. Future research on PP-1 could lead to the development of novel therapies for various diseases.

Synthesis Methods

PP-1 can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)-4-(2-phenylmethoxypropanoyl)piperazine with 3-cyanopyridazine in the presence of a base. The resulting product is then purified using chromatography to obtain pure PP-1.

Scientific Research Applications

PP-1 has been extensively studied for its potential use in drug development. It has been found to inhibit the activity of several kinases, including Src, Lck, and Fyn. These kinases play a crucial role in cell signaling and are often overactive in cancer cells. PP-1 has been found to have anticancer activity in several studies, making it a promising candidate for use in cancer therapy.

properties

IUPAC Name

3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-13-15-5-3-2-4-6-15)18(24)22-11-9-21(10-12-22)16-7-8-17(23)20-19-16/h2-8,14H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEQABREVBQBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NNC(=O)C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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